isospiculoic acid A
Description
Significance of Marine Natural Products in Chemical Biology and Drug Discovery Research
Marine organisms, particularly invertebrates like sponges, have yielded a plethora of secondary metabolites with remarkable chemical diversity and biological potency. doaj.orgmdpi.com These compounds are not essential for the primary metabolism of the organism but are thought to play crucial roles in defense, communication, and adaptation to their environment. The unique and often harsh conditions of marine ecosystems have driven the evolution of biosynthetic pathways that produce molecules with structures and functionalities not commonly found in their terrestrial counterparts. doaj.org
This chemical novelty is a major driver for their investigation in drug discovery. Marine natural products have provided leads for new therapeutic agents in a wide range of disease areas, including cancer, infectious diseases, inflammation, and neurological disorders. mdpi.commdpi.com Their complex structures often serve as inspiration for the synthesis of new drugs and as tools to probe fundamental biological processes. The exploration of marine-derived compounds continues to be a promising frontier in the quest for new medicines to address unmet medical needs. mdpi.com
Historical Context of Spiculane-Type Natural Products
The story of spiculane-type natural products is intrinsically linked to the exploration of the chemical constituents of marine sponges of the genus Plakortis. Research into the secondary metabolites of these sponges, particularly those found in the Caribbean, has been ongoing for several decades, with a significant number of polyketides being isolated and characterized since the late 1970s. dntb.gov.ua
The first members of the broader family of polyketides from Plakortis were reported in the late 1970s and early 1980s. However, the specific spiculane skeleton, a bicyclic system derived from polyketide precursors, represents a more recent discovery within this class. The initial isolation and structural elucidation of spiculoic acids A and B from the Caribbean marine sponge Plakortis angulospiculatus in the early 2000s marked a significant milestone. nist.gov This was followed by the discovery of a series of related analogues, including isospiculoic acid A, nor-spiculoic acid A, and dinor-spiculoic acid A, from the sponge Plakortis zyggompha. dntb.gov.ualibretexts.org These discoveries have expanded our understanding of the biosynthetic capabilities of marine sponges and their associated microorganisms.
Overview of this compound: A Polyketide from Marine Sponges
This compound is a member of the spiculane family of polyketides, a class of natural products characterized by a unique bicyclic carbon skeleton. libretexts.org It was first isolated from the marine sponge Plakortis zyggompha, a species found in the waters of the Caribbean Sea. dntb.gov.ua The structure of this compound was determined through extensive spectroscopic analysis, a common practice in the field of natural product chemistry for elucidating the complex three-dimensional arrangement of atoms in a molecule.
The biosynthesis of this compound is believed to follow a polyketide pathway, a major route for the production of secondary metabolites in many organisms, including bacteria, fungi, and sponges. sigmaaldrich.comresearchgate.net This process involves the sequential condensation of small carboxylic acid units, such as acetate (B1210297) and propionate (B1217596), to build up a long carbon chain. In the case of the spiculane skeleton, it is proposed that the linear polyketide chain undergoes an intramolecular cyclization reaction to form the characteristic bicyclic core. nist.gov The structural variations observed within the spiculoic acid family, including this compound, are thought to arise from the incorporation of different starter or extender units during the polyketide assembly process. libretexts.org
While detailed biological activity studies specifically on this compound are not extensively reported in publicly available literature, related compounds from the spiculoic acid family have shown cytotoxic effects against human cancer cell lines. nist.gov This suggests that this compound and its analogues may hold potential as starting points for the development of new anticancer agents. Further research is needed to fully explore the therapeutic potential of this intriguing marine natural product.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H36O3 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(1R,3R,3aS,4S,5R,7aS)-1,4,5,7-tetraethyl-3-methyl-2-oxo-5-[(E)-2-phenylethenyl]-1,3,3a,7a-tetrahydroindene-4-carboxylic acid |
InChI |
InChI=1S/C27H36O3/c1-6-20-17-26(8-3,16-15-19-13-11-10-12-14-19)27(9-4,25(29)30)23-18(5)24(28)21(7-2)22(20)23/h10-18,21-23H,6-9H2,1-5H3,(H,29,30)/b16-15+/t18-,21-,22-,23-,26-,27-/m1/s1 |
InChI Key |
IJBZGABOCOJLTC-DLBIIVFHSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]2[C@@H]([C@H](C1=O)C)[C@]([C@](C=C2CC)(CC)/C=C/C3=CC=CC=C3)(CC)C(=O)O |
Canonical SMILES |
CCC1C2C(C(C1=O)C)C(C(C=C2CC)(CC)C=CC3=CC=CC=C3)(CC)C(=O)O |
Synonyms |
iso-spiculoic acid A isospiculoic acid A |
Origin of Product |
United States |
Occurrence and Isolation of Isospiculoic Acid a
Natural Source Organisms: Plakortis Species
While the outline specifies Plakortis angulispiculatus as a source, current scientific literature more definitively identifies Plakortis zyggompha as a producer of isospiculoic acid A.
Scientific studies have documented the isolation of related compounds, spiculoic acids A and B, from the marine sponge Plakortis angulispiculatus. However, the presence of this compound in this particular species is not as clearly established in the available research.
The marine sponge Plakortis zyggompha is a confirmed natural source of this compound. mdpi.com Research has led to the successful isolation of this compound, along with other related polyketides, from specimens of this sponge. mdpi.comresearchgate.net
Geographical Distribution of Source Organisms
The source organisms of this compound are predominantly found in the warm, tropical waters of the Caribbean Sea. Specifically, specimens of Plakortis zyggompha that have yielded this compound have been collected from the waters surrounding Martinique Island. mdpi.com This region is recognized for its rich marine biodiversity, which includes a wide variety of sponges known to produce unique chemical compounds.
Extraction and Purification Methodologies
The isolation of this compound from its natural sponge source involves a multi-step process that begins with extraction using organic solvents, followed by sophisticated chromatographic techniques to achieve purification.
The initial step in isolating this compound from the sponge biomass involves extraction with a solvent system designed to efficiently remove the desired compound. A commonly employed method utilizes a mixture of methanol (B129727) and dichloromethane. mdpi.com In a typical procedure, the frozen sponge material is subjected to extraction with a 1:1 solution of methanol and dichloromethane to create a crude extract containing a mixture of lipids, pigments, and various secondary metabolites, including this compound. mdpi.com
Following the initial solvent extraction, the resulting crude extract undergoes a series of chromatographic separations to isolate this compound from the other co-extracted compounds. While specific details for the purification of this compound are not extensively detailed in all publications, the purification of similar polyketides from Plakortis sponges often involves techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.com This powerful separation technique is crucial for obtaining the pure compound necessary for structural elucidation and further scientific study.
Biosynthetic Pathways and Mechanisms of Isospiculoic Acid a
Polyketide Origin and Biosynthetic Classification
Isospiculoic acid A is classified as a polyketide, a large group of secondary metabolites synthesized from the repeated condensation of small carboxylic acid units. mdpi.comwikipedia.org The biosynthesis of polyketides shares remarkable similarities with fatty acid synthesis but exhibits far greater structural diversity due to variations in the selection of building blocks and the degree of chemical modification at each step. wikipedia.orgrsc.org
The structural backbone of this compound is the spiculane carbon skeleton. mdpi.com The formation of this unique bicyclic system is a hallmark of its biosynthetic pathway, suggesting a complex series of programmed enzymatic reactions. mdpi.commdpi.com The assembly process is catalyzed by a family of large, multifunctional enzymes known as polyketide synthases (PKSs). mdpi.comwikipedia.org Based on their architecture and mechanism, PKSs are broadly categorized into Type I, II, and III. wikipedia.org The biosynthesis of complex polyketides like this compound is typically carried out by modular Type I PKSs, which function as an enzymatic assembly line. wikipedia.orgacs.org
Proposed Biosynthetic Precursors and Building Blocks
The carbon framework of this compound is assembled from a specific set of precursor molecules, or building blocks, which are selected and incorporated by the PKS machinery. The proposed biogenesis involves a unique combination of starter and extender units. mdpi.comacs.org
Acetate (B1210297) and Propionate (B1217596) Units
While the direct incorporation of acetate is a fundamental process in many polyketide syntheses, the backbone of this compound is primarily constructed from larger units derived from acetate. mdpi.compsu.edu Propionate, in the form of its coenzyme A (CoA) thioester, propionyl-CoA, serves as a key extender unit in the biosynthesis. mdpi.com Specifically, one unit of propionate is proposed to be incorporated into the growing polyketide chain. mdpi.comnih.gov Propionyl-CoA itself is often derived from the metabolism of amino acids or the carboxylation of succinyl-CoA.
Butyrate (B1204436) Units
A distinctive feature of the proposed biosynthetic pathway for the related spiculoic acid A, and by extension this compound, is the significant utilization of butyrate units. mdpi.comacs.org It is hypothesized that four butyrate units, activated as butyryl-CoA, are used as extender units to build the majority of the carbon chain. acs.orgnih.gov The use of butyrate as an extender unit is less common than acetate or propionate in polyketide biosynthesis, highlighting a unique aspect of the spiculane assembly line. acs.org Butyrate is typically formed through the condensation of two acetyl-CoA molecules. acs.org
Phenyl Acetic Acid Starter Unit
The biosynthesis is initiated by a non-traditional starter unit: phenylacetic acid. mdpi.comacs.org This aromatic carboxylic acid provides the phenyl group and the first two carbon atoms of the polyketide backbone. acs.org The phenylacetic acid is activated as a CoA thioester before being loaded onto the PKS assembly line. Its origin can be traced back to the amino acid phenylalanine. In some biosynthetic pathways, phenylacetic acid is formed from phenylpyruvate through a decarboxylation mechanism.
Enzymatic Machinery: Polyketide Synthases (PKSs)
The orchestration of the complex series of reactions leading to this compound is managed by polyketide synthases (PKSs). These are not single enzymes but rather large, multi-domain protein complexes that act as a molecular assembly line. wikipedia.orgrsc.org
Role of Multifunctional PKS Enzymes in Carbon-Carbon Bond Formation
The core function of a PKS is to catalyze the sequential Claisen condensation reactions that form the carbon-carbon bonds of the polyketide backbone. psu.edu In the case of this compound, a modular Type I PKS is the presumed enzymatic machinery. wikipedia.orgacs.org Each module of a Type I PKS is responsible for one cycle of chain extension and contains several domains, each with a specific catalytic function. wikipedia.org
The key domains involved in carbon-carbon bond formation are:
Acyltransferase (AT): This domain selects the specific starter (phenylacetyl-CoA) or extender unit (propionyl-CoA or butyryl-CoA) and transfers it to the acyl carrier protein. wikipedia.org
Acyl Carrier Protein (ACP): This domain acts as a swinging arm, holding the growing polyketide chain and presenting it to the various catalytic domains. wikipedia.org
Ketosynthase (KS): This domain catalyzes the crucial decarboxylative Claisen condensation between the growing chain held by the ACP of the current module and the new extender unit held by the ACP of the next module, thus elongating the carbon chain. wikipedia.org
Following the condensation reaction, other optional domains within a module, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), can modify the β-keto group, leading to the high degree of structural variation seen in polyketides. A particularly unusual dehydration step has been proposed in the biosynthesis of the spiculoic acid skeleton, leading to conjugation with the phenyl ring. acs.org The final step in the proposed formation of the spiculane skeleton is believed to be an intramolecular [4+2] cycloaddition (a Diels-Alder reaction), which may be catalyzed by a specialized enzyme known as a Diels-Alderase, creating the characteristic bicyclic core of this compound. mdpi.comacs.org
Involvement of Acyltransferase (AT), Ketosynthase (KS), and Acyl Carrier Protein (ACP) Domains
The backbone of this compound is assembled by a type I polyketide synthase (PKS). mdpi.com These large, multifunctional enzymes are organized into modules, with each module responsible for one cycle of chain elongation and modification. mdpi.com Three core domains are essential for this process: the acyltransferase (AT), the ketosynthase (KS), and the acyl carrier protein (ACP). mdpi.comresearchgate.net
The process begins with the AT domain, which selects the appropriate building blocks, known as extender units (typically malonyl-CoA or methylmalonyl-CoA), and loads them onto the ACP. mdpi.com The ACP must first be activated from its 'apo' form to the 'holo' form by the attachment of a 4'-phosphopantetheine (B1211885) (Ppant) arm from coenzyme A, a reaction catalyzed by a phosphopantetheinyl transferase (PPTase). mdpi.com This Ppant arm contains a terminal thiol group that forms a thioester bond with the incoming extender unit. biorxiv.org
The KS domain then catalyzes the crucial carbon-carbon bond-forming step. biorxiv.orgnih.gov It facilitates a decarboxylative Claisen-like condensation reaction between the ACP-bound extender unit and the growing polyketide chain, which is attached to the KS domain's active site cysteine residue. biorxiv.org This process, involving the transfer of the growing chain from the previous module's ACP to the current module's KS, is dependent on specific protein-protein interactions between the AT, KS, and ACP domains. mdpi.comnih.gov These interactions ensure the orderly progression of the polyketide chain along the PKS assembly line. nih.gov
Table 1: Core PKS Domains and Their Functions
| Domain | Function |
|---|---|
| Acyltransferase (AT) | Selects and loads extender units onto the ACP. mdpi.com |
| Ketosynthase (KS) | Catalyzes the condensation reaction to form C-C bonds. biorxiv.orgnih.gov |
| Acyl Carrier Protein (ACP) | Shuttles the growing polyketide chain between enzymatic domains. biorxiv.orgnih.gov |
Selectivity of Thioesterase-Catalyzed Macrocyclizations
The final step in the biosynthesis of many polyketides, including the formation of macrocyclic structures, is often catalyzed by a thioesterase (TE) domain. beilstein-journals.orgresearchgate.net The TE domain is responsible for cleaving the completed polyketide chain from the ACP and facilitating its cyclization. beilstein-journals.org This process is highly selective, with the TE domain often favoring the formation of a specific ring size and stereochemistry. acs.orgresearchgate.net
The selectivity of the TE-catalyzed macrocyclization is influenced by the pre-reaction state of the enzyme and the substrate. beilstein-journals.orgresearchgate.net The enzyme's active site pocket and the conformation of the polyketide substrate play critical roles in determining whether the final product will be a macrocycle or a linear acid. beilstein-journals.org For instance, the 6-deoxyerythronolide B synthase (DEBS) TE is highly stereospecific, successfully cyclizing a 14-membered ring with an R-configured O-nucleophile and showing high regioselectivity by exclusively forming the 14-membered lactone over a potential 12-membered alternative. acs.orgresearchgate.net This specificity is attributed to the formation of a critical hydrogen bonding network and a hydrophobic pocket that properly accommodates the substrate, leading to a favorable pre-reaction state for cyclization. researchgate.net
Key Biosynthetic Transformations and Cyclizations
The formation of the complex ring systems within this compound involves several key chemical transformations.
Proposed Intramolecular Diels-Alder Reaction
A key proposed step in the biosynthesis of this compound is an intramolecular Diels-Alder reaction. encyclopedia.pub This type of reaction is a powerful tool for forming six-membered rings with high regio- and stereoselectivity. encyclopedia.pub In an intramolecular Diels-Alder reaction, the diene and dienophile are part of the same molecule, leading to the formation of fused or bridged cyclic systems. encyclopedia.publibretexts.org The biosynthesis of this compound is thought to involve a polyene intermediate that undergoes this [4+2] cycloaddition to construct the core ring structure. While enzymatic intermolecular Diels-Alder reactions have been identified, the intramolecular variant is a well-established concept in the synthesis of complex natural products. nih.govbeilstein-journals.org
Condensation-Dehydration Reactions
Condensation reactions are fundamental to the elongation of the polyketide chain. wikipedia.org As described in section 3.3.2, the KS domain catalyzes the condensation of an extender unit with the growing chain. biorxiv.org This is a type of dehydration synthesis, where a molecule of water is typically lost for each bond formed between monomers. libretexts.orgpressbooks.pubkhanacademy.org Following the condensation step, the resulting β-keto group can be further processed by other domains within the PKS module, such as a dehydratase (DH) domain, which removes a molecule of water to form a double bond. researchgate.net The reverse of this process, hydrolysis, involves the addition of a water molecule to break a bond. libretexts.org
Formation of the Hydrindane and Spiculane Skeletons
The characteristic hydrindane and spiculane skeletons of this compound are proposed to be formed through a series of cyclization events. The initial intramolecular Diels-Alder reaction likely establishes the core hydrindane ring system. Subsequent cyclizations and rearrangements of the polyketide chain, guided by the enzymatic machinery of the PKS, would then lead to the final, complex spiculane framework. The regiochemistry of dehydration and cyclization in the biosynthetic pathway has been a subject of investigation, with proposals suggesting the involvement of a linear chain with an unusually dehydrated polyene system that undergoes a mild chemical transformation to yield the final structure. syr.edu
Elucidation of Biosynthetic Details through Biomimetic Synthesis
Biomimetic synthesis, which mimics the proposed biosynthetic steps in a laboratory setting, has been a valuable tool for understanding the biosynthesis of this compound. harvard.edu By synthesizing proposed intermediates and subjecting them to conditions that mimic the enzymatic environment, researchers can test the feasibility of proposed biosynthetic pathways. For example, a putative advanced polyketide intermediate of spiculoic acid A was synthesized to test its ability to undergo a mild chemical transformation into the natural product. syr.edu
Furthermore, synthetic and biochemical approaches have been used to probe the details of thioesterase-catalyzed macrocyclizations. syr.edu By synthesizing and testing analogs of the natural substrate with TE domains, researchers can gain insights into the structural and stereochemical factors that influence the enzyme's selectivity for macrocyclization versus hydrolysis. syr.edu These studies have shown that TE domains can accept mimics of their native substrates in vitro, highlighting their potential for use in the chemoenzymatic synthesis of macrocyclic compounds. beilstein-journals.org
Lack of Genetic and Enzymatic Data on this compound Biosynthesis
Extensive searches of scientific literature and biochemical databases have revealed a significant gap in the understanding of the biosynthesis of this compound. Currently, there are no published genetic or enzymatic studies that have successfully identified or characterized the polyketide synthase (PKS) gene cluster responsible for its production.
While a biosynthetic pathway for the related compound, spiculoic acid A, has been proposed, this is largely based on biomimetic synthetic chemistry and theoretical reaction mechanisms rather than on empirical genetic or enzymatic evidence. This compound is known to be a natural product isolated from marine sponges of the Plakortis genus, such as Plakortis angulospiculatus and Plakortis zyggompha. acs.orgflinders.edu.aumdpi.comresearchgate.net The proposed biogenesis for the spiculane skeleton suggests a pathway involving a polyketide synthase. acs.orgmdpi.com
The key proposed step in the formation of the spiculoic acid A core structure is an intramolecular Diels-Alder reaction, a type of [4+2] cycloaddition. acs.orgnih.gov This has led to speculation about the existence of a specialized enzyme, a "Diels-Alderase," that would catalyze this specific cyclization. acs.orgnih.gov However, the gene encoding such an enzyme, and the broader PKS gene cluster itself, remains undiscovered. nih.gov
Research in this area has focused on synthesizing putative biosynthetic precursors to test the feasibility of the proposed Diels-Alder reaction under laboratory conditions, which does not confirm the natural enzymatic pathway. nih.govsyr.edu These studies highlight the uncertainty that still surrounds the precise steps and the enzymes involved in the biosynthesis of spiculoic acids. syr.edu
Due to the absence of identified genes and characterized enzymes for this compound biosynthesis, no data on specific PKS gene clusters, their genetic organization, or the functions of individual enzymatic domains can be provided. Consequently, the creation of data tables detailing research findings on this specific topic is not possible at this time. Further research, including genome sequencing of the producing organism or its symbiotic bacteria, is required to elucidate the genetic and enzymatic basis of this compound synthesis.
Chemical Synthesis and Synthetic Methodologies of Isospiculoic Acid a
Strategic Approaches Towards Total Synthesis
The total synthesis of molecules as complex as isospiculoic acid A necessitates a carefully devised strategic plan. Researchers have explored various approaches, primarily centering on biomimetic pathways that are believed to mimic the natural formation of these compounds.
A retrosynthetic analysis of the spiculoic acid family, including this compound, logically disconnects the molecule at key positions to reveal simpler, more readily available starting materials. The core strategy employed in the synthesis of related spiculoic acids involves the disassembly of the hydrindane core via a retro-intramolecular Diels-Alder (IMDA) reaction. This key disconnection simplifies the bicyclic system into a linear triene precursor. This acyclic precursor contains all the necessary carbon atoms and stereochemical information required to form the intricate bicyclic core in a single, powerful step. Further disconnections of this linear precursor would then reveal smaller, chiral fragments that can be constructed from commercially available starting materials through well-established stereoselective reactions.
Given the numerous stereogenic centers in this compound, achieving high levels of enantioselectivity is paramount. Synthetic strategies have focused on establishing the absolute stereochemistry early in the synthetic sequence and maintaining it throughout. This is often accomplished by employing chiral auxiliaries or asymmetric catalysis in the initial bond-forming reactions that construct the key building blocks of the linear precursor. For instance, in the synthesis of the related ent-spiculoic acid A, a highly stereoselective aldol cross-coupling reaction utilizing chiral oxazolidinone derivatives was employed to set a crucial stereocenter in a chiral aldehyde intermediate. This aldehyde then serves as a foundational block, with subsequent reactions extending the carbon chain while preserving the established stereochemistry.
The biosynthesis of many natural products is thought to involve pericyclic reactions, such as the Diels-Alder reaction, to construct complex carbocyclic frameworks. The structural motif of the spiculoic acids strongly suggests a biosynthetic pathway involving an intramolecular Diels-Alder (IMDA) reaction of a linear polyketide precursor. This hypothesis has formed the basis of biomimetic total syntheses of members of the spiculoic acid family. organic-chemistry.org This approach is particularly elegant as it allows for the simultaneous formation of two new carbon-carbon bonds and up to four stereocenters in a single, highly controlled transformation, mirroring the efficiency of natural biosynthetic processes. The successful application of a biomimetic IMDA reaction in the total synthesis of ent-spiculoic acid A lends strong support to this proposed biosynthetic pathway. organic-chemistry.org
Key Synthetic Transformations and Methodological Advances
The execution of the synthetic strategy towards this compound and its congeners relies on a series of key transformations and methodological advances in organic synthesis.
The hallmark of the synthetic approach to the spiculoic acid family is the construction of the [4.3.0] bicyclic (hydrindane) core via an intramolecular Diels-Alder (IMDA) reaction. organic-chemistry.org In the synthesis of ent-spiculoic acid A, a linear triene precursor was synthesized and subsequently heated to induce the IMDA cyclization. organic-chemistry.orgorganic-chemistry.org This reaction proceeded to form the desired trans-fused hydrindane skeleton. The stereochemical outcome of the IMDA reaction is dictated by the geometry of the dienophile and the diene within the linear precursor, as well as the stereocenters already present in the molecule.
| Key Reaction | Description | Significance in Synthesis |
| Intramolecular Diels-Alder (IMDA) | A thermally induced cycloaddition of a tethered diene and dienophile. | Constructs the core bicyclic hydrindane framework in a single step. |
| Wittig Olefination | Reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. | Used to install the dienophile component in the linear precursor. organic-chemistry.org |
| Julia Olefination | A multi-step procedure for the synthesis of alkenes from phenyl sulfones and aldehydes or ketones. | Employed to generate the diene portion of the linear triene precursor. organic-chemistry.org |
Functional Group Interconversions and Late-Stage Diversification
Functional group interconversions (FGIs) are the cornerstone of organic synthesis, enabling the transformation of one functional group into another to facilitate the construction of complex molecular frameworks. In the context of the total synthesis of this compound, numerous FGIs are strategically employed to manipulate the reactivity of intermediates and install the requisite functional groups. While a detailed step-by-step recitation of the entire synthetic route is beyond the scope of this discussion, key transformations highlight the application of these principles. For instance, oxidation and reduction reactions are fundamental in adjusting the oxidation states of various carbon atoms throughout the synthesis. fiveable.mesolubilityofthings.com Nucleophilic substitution and addition reactions are also pivotal in forging new carbon-carbon and carbon-heteroatom bonds. solubilityofthings.com
Late-stage diversification refers to the modification of a complex, fully-formed natural product scaffold to generate a library of analogues. This strategy is invaluable for probing structure-activity relationships (SAR) and developing new therapeutic agents. nih.govacs.orgnih.gov The structure of this compound, with its carboxylic acid moiety, presents a prime handle for such diversification. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, or alcohols, each potentially imparting different physicochemical and biological properties to the molecule. For example, coupling with a diverse range of amines to form amides is a common and effective late-stage diversification strategy. frontiersin.org Furthermore, modern techniques in C-H functionalization could potentially be applied to the this compound core, allowing for the introduction of new substituents at positions that are not easily accessible through traditional synthetic methods. nih.gov
| Potential Late-Stage Diversification Reactions for this compound | Functional Group Transformation | Potential Outcome |
| Amide Coupling | Carboxylic Acid → Amide | Altered solubility, hydrogen bonding capacity, and biological target interactions. |
| Esterification | Carboxylic Acid → Ester | Modified lipophilicity and metabolic stability. |
| Reduction | Carboxylic Acid → Primary Alcohol | Introduction of a new site for further functionalization. |
| C-H Functionalization | C-H → C-X (e.g., C-OH, C-N) | Generation of novel analogues with unpredictable and potentially enhanced bioactivity. |
Challenges in the Total Synthesis of this compound
The total synthesis of this compound is fraught with significant challenges, primarily stemming from its intricate and densely packed stereochemical features. These challenges demand a high level of precision and control at every step of the synthetic sequence.
Complexity Arising from Vicinal Quaternary Carbons
One of the most daunting structural features of this compound is the presence of vicinal quaternary carbon stereocenters. These are adjacent carbon atoms that are each bonded to four other carbon atoms. The construction of a single quaternary carbon is a well-known challenge in organic synthesis due to the steric hindrance involved. The creation of two such centers next to each other amplifies this difficulty immensely. nih.govresearchgate.netresearchgate.net The steric congestion around these centers makes bond formation difficult and can lead to low reaction yields and undesired side products.
The successful construction of these vicinal quaternary centers in the synthesis of this compound necessitates the use of highly specialized and powerful chemical reactions. Methodologies such as transition metal-catalyzed allylic alkylation and stereoselective conjugate additions are often employed to forge these sterically demanding bonds with high fidelity. acs.org The choice of reagents and reaction conditions is critical to overcoming the inherent steric repulsion and achieving the desired connectivity.
Stereochemical Control over Six Stereogenic Centers
This compound possesses a total of six stereogenic centers, which gives rise to a large number of possible stereoisomers. The synthesis of the natural, single enantiomer requires precise control over the three-dimensional arrangement of atoms at each of these centers. Achieving this level of stereocontrol is a major hurdle in the synthesis of many complex natural products. frontiersin.org
Biological Activities and Mechanistic Studies of Isospiculoic Acid a
In Vitro Cytotoxicity Evaluation in Cancer Cell Lines
The potential of a compound to serve as an anticancer agent is often first assessed through in vitro cytotoxicity assays against various cancer cell lines. These tests determine the concentration of the compound required to inhibit the growth of or kill cancer cells.
The MCF-7 cell line is a well-established model for human breast adenocarcinoma and is widely used in cancer research to screen for potential therapeutic agents. culturecollections.org.uk Despite the evaluation of isospiculoic acid A against other cell lines, specific data regarding its cytotoxic activity, such as its half-maximal inhibitory concentration (IC₅₀), against the MCF-7 human breast cancer cell line are not extensively reported in the currently available scientific literature. Further studies are required to determine its efficacy against this specific cell type.
In the initial study reporting the isolation of this compound and its analogue, nor-spiculoic acid A, both compounds were evaluated for their cytotoxic effects against two human tumor cell lines: A549 (lung carcinoma) and HT-29 (colon carcinoma). researchgate.netacs.org The investigation revealed that both spiculane diterpenoids exhibited weak cytotoxicity against these cell lines. researchgate.netacs.org Specific IC₅₀ values from this initial screening were not detailed, indicating a low level of potency under the tested conditions.
| Compound | Cell Line | Organism | Cancer Type | Reported Activity researchgate.netacs.org |
|---|---|---|---|---|
| This compound | A549 | Human | Lung Carcinoma | Weak Cytotoxicity |
| This compound | HT-29 | Human | Colon Carcinoma | Weak Cytotoxicity |
| Nor-spiculoic Acid A | A549 | Human | Lung Carcinoma | Weak Cytotoxicity |
| Nor-spiculoic Acid A | HT-29 | Human | Colon Carcinoma | Weak Cytotoxicity |
Investigation of Cellular and Molecular Mechanisms of Action
Understanding the precise mechanism by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. This involves identifying its molecular target and the cellular pathways it modulates. For many novel marine natural products, including this compound, these mechanisms have not yet been fully elucidated. flinders.edu.au
A biological target is a molecule within a living organism, typically a protein or nucleic acid, that binds to a drug or other substance, resulting in a change in its function. wikipedia.org Identifying the specific target of a cytotoxic compound is a critical step in understanding its mechanism of action. nih.gov Common methods for target identification include direct biochemical approaches, such as affinity chromatography-mass spectrometry, where the compound is used as a "bait" to pull its binding partners out of cell lysates. Other strategies involve genetic interaction studies or computational modeling to infer potential targets. nih.gov
To date, specific studies employing these approaches to definitively identify the biological target of this compound have not been reported in the peer-reviewed literature.
Cytotoxic compounds often function by interfering with essential cellular pathways, such as those controlling cell cycle progression, apoptosis (programmed cell death), or signal transduction. mdpi.com Analysis of how a compound affects these pathways can provide insight into its mechanism. This is often achieved through techniques like transcriptome sequencing (RNA-seq) to see how gene expression changes, or proteomic analyses to observe changes in protein levels and post-translational modifications.
The specific cellular pathways that are modulated by this compound have not yet been characterized. Research is needed to determine if its weak cytotoxic activity is a result of impacting specific signaling cascades or cellular processes.
The function of many bioactive compounds can be traced to their ability to inhibit or activate specific proteins, particularly enzymes. dairypulse.orginteresjournals.org Enzyme inhibitors can act in various ways, for instance, by competing with the natural substrate for the enzyme's active site (competitive inhibition) or by binding to another site on the enzyme to alter its conformation (non-competitive inhibition). libretexts.orgwikipedia.org
There are currently no reports identifying specific proteins or enzymes that are either inhibited or activated by this compound. The molecular basis for its observed biological activity remains an area for future investigation.
In Vivo Studies in Pre-clinical Research Models (excluding clinical trials)
Assessment of Bioactivity in Animal Models (if reported in an academic context)
As of the current available scientific literature, there are no published in vivo studies in preclinical animal models that specifically investigate the bioactivity of this compound. While numerous polyketides isolated from marine sponges of the Plakortis genus have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects in various assays, specific in vivo data for this compound remains unreported. mdpi.comresearchgate.net
This compound is a marine natural product belonging to the spiculane class of polyketides, which has been isolated from the sponge Plakortis zyggompha. mdpi.comresearchgate.net Research on extracts from this sponge and on related spiculoic acid analogs has suggested potential bioactivities. However, progression to in vivo animal model testing to confirm efficacy and pharmacological properties specifically for this compound has not been documented in accessible academic literature.
Consequently, no data on the assessment of this compound's bioactivity in animal models, including detailed research findings or data tables, can be provided. Further research would be necessary to determine its effects in a whole-organism system.
Data Tables
No in vivo data for this compound has been reported. Therefore, no data table can be generated.
Structure Activity Relationship Sar Studies of Isospiculoic Acid a
Correlating Structural Features with Biological Activities
Structure-activity relationship (SAR) studies for isospiculoic acid A and its analogues, primarily isolated from marine sponges of the Plakortis genus, are in the early stages. The available data, mainly from cytotoxicity assays against various cancer cell lines, allows for a preliminary analysis of how specific structural modifications influence biological activity.
The core structure of these compounds is a highly substituted hydrindane skeleton. Variations among the known analogues, such as this compound, spiculoic acid B, nor-spiculoic acid A, and dinor-spiculoic acid A, offer initial insights into their SAR.
Key Structural Variations and Corresponding Activity:
Spiculoic acid A , isolated from Plakortis angulospiculatus, has demonstrated in vitro cytotoxicity against human breast cancer (MCF-7) cells. nih.gov
Iso-spiculoic acid A and nor-spiculoic acid A , obtained from the marine sponge Plakortis zyggompha, have shown weak cytotoxic effects against A549 (lung carcinoma) and HT29 (colon carcinoma) cell lines. nih.gov
Dinor-spiculoic acid A , another analogue from Plakortis zyggompha, was also evaluated, though its activity was not explicitly detailed in the same study. nih.gov
Spiculoic acid B , a co-isolate with spiculoic acid A, possesses a different substitution pattern, but its specific biological activity data is less reported, making direct comparison difficult. nih.gov
A comparative analysis suggests that the specific stereochemistry and the nature of the alkyl substituents on the hydrindane ring are crucial for cytotoxicity. The difference in activity between spiculoic acid A and its iso/nor analogues points to the importance of the substitution pattern for potent cytotoxic effects.
Interactive Table: Cytotoxicity of Spiculoic Acid Analogues
| Compound | Source Organism | Tested Cell Lines | Reported Activity |
| Spiculoic Acid A | Plakortis angulospiculatus | MCF-7 (Breast Cancer) | Cytotoxic nih.gov |
| Iso-spiculoic Acid A | Plakortis zyggompha | A549 (Lung), HT29 (Colon) | Weakly cytotoxic nih.gov |
| Nor-spiculoic Acid A | Plakortis zyggompha | A549 (Lung), HT29 (Colon) | Weakly cytotoxic nih.gov |
| Dinor-spiculoic Acid A | Plakortis zyggompha | A549 (Lung), HT29 (Colon) | Evaluated nih.gov |
| Spiculoic Acid B | Plakortis angulospiculatus | Not specified | Isolated nih.gov |
Identification of Key Pharmacophoric Elements
A pharmacophore is an abstract description of molecular features necessary for a specific biological interaction. ebi.ac.uk Based on the structures of the more active spiculoic acids, a hypothetical pharmacophore can be proposed.
The essential features likely include:
A carboxylic acid group: This group is a common feature and is likely involved in hydrogen bonding or ionic interactions with the biological target.
A rigid bicyclic core (hydrindane): This scaffold properly orients the other functional groups in three-dimensional space for optimal interaction with a receptor or enzyme.
Specific stereochemistry: The spatial arrangement of the substituents on the hydrindane ring appears to be critical for activity, as evidenced by the differing activities of the isolated stereoisomers.
The reduced activity of the nor- and dinor- analogues suggests that the size and nature of these lipophilic substituents are finely tuned for optimal activity.
Rational Design Principles for Analogues based on SAR
Based on the preliminary SAR, several principles can guide the rational design of new this compound analogues with potentially enhanced or more selective biological activity:
Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid could probe the importance of this group for target interaction and potentially improve cell permeability.
Systematic Variation of the Alkyl Substituents: Synthesizing analogues with different alkyl chain lengths (e.g., methyl, propyl, butyl) at various positions on the hydrindane ring could elucidate the optimal size and lipophilicity for activity.
Exploration of the Phenylethenyl Moiety: Modification of the aromatic ring with electron-donating or electron-withdrawing groups could modulate the electronic properties and steric bulk, potentially influencing binding affinity.
Stereochemical Control: The synthesis of specific stereoisomers is crucial to confirm the importance of the absolute configuration at each chiral center for biological activity.
Simplification of the Bicyclic Core: Designing analogues with a simplified or modified bicyclic system could help to identify the minimal structural requirements for activity and potentially improve synthetic accessibility.
Computational and Modeling Approaches in SAR Elucidation
While specific computational studies on this compound are not yet widely published, these methods are powerful tools for deepening the understanding of its SAR. ontosight.ai
Molecular Docking: If a biological target of this compound is identified, molecular docking simulations could be employed to predict the binding mode of this compound and its analogues. Current time information in Bangalore, IN. This would help to visualize the key interactions between the ligands and the target, providing a structural basis for the observed SAR.
Quantitative Structure-Activity Relationship (QSAR): A QSAR study could be performed if a larger set of analogues with corresponding biological activity data becomes available. This involves building a mathematical model that correlates the chemical structures of the compounds with their biological activities. scielo.br Such a model could then be used to predict the activity of novel, yet-to-be-synthesized analogues.
Pharmacophore Modeling: Based on the structures of the most active compounds, a 3D pharmacophore model can be generated. researchgate.net This model can then be used as a query to screen large chemical databases for new, structurally diverse compounds that fit the pharmacophoric requirements and are therefore likely to be active. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the binding and the conformational changes that may occur upon binding.
These computational approaches, when used in conjunction with synthetic chemistry and biological testing, can significantly accelerate the process of lead optimization and the development of more potent and selective analogues of this compound.
Analogues and Derivatives of Isospiculoic Acid a
Naturally Occurring Related Compounds (e.g., Spiculoic Acid B, Nor- and Dinor-Spiculoic Acids)
Several naturally occurring analogues of isospiculoic acid A have been isolated, primarily from marine sponges of the genus Plakortis. These compounds share the core spiculane skeleton but differ in their substitution patterns.
Spiculoic Acid B: Isolated alongside spiculoic acid A from the Caribbean sponge Plakortis angulospiculatus, spiculoic acid B has a molecular formula of C₂₆H₃₄O₂. acs.orggenophore.com A key structural difference from spiculoic acid A is the absence of a C-7 ketone and C-8 methine, which are replaced by a C-7,8 olefin. mdpi.com Despite the close structural resemblance, spiculoic acid B was found to be inactive, in contrast to the cytotoxic spiculoic acid A. acs.org
Nor- and Dinor-Spiculoic Acids: From the marine sponge Plakortis zyggompha, researchers have isolated nor-spiculoic acid A and dinor-spiculoic acid A. researchgate.netflinders.edu.au These compounds, along with this compound, possess the rare spiculane skeleton. researchgate.net The variations in these molecules arise from the incorporation of different biosynthetic building blocks, specifically propionate (B1217596) or butyrate (B1204436) units, leading to differences in the ethyl versus methyl substitutions on the core structure. flinders.edu.au For instance, nor-spiculoic acid A has the molecular formula C₂₆H₃₄O₃. naturalproducts.net
The following table summarizes the key characteristics of these naturally occurring analogues:
| Compound Name | Molecular Formula | Source Organism | Key Structural Features |
| Spiculoic Acid B | C₂₆H₃₄O₂ | Plakortis angulospiculatus | Contains a C-7,8 olefin instead of a C-7 ketone/C-8 methine. acs.orgmdpi.com |
| Nor-Spiculoic Acid A | C₂₆H₃₄O₃ | Plakortis zyggompha | Differs in ethyl vs. methyl substitutions due to biosynthetic origins. flinders.edu.aunaturalproducts.net |
| Dinor-Spiculoic Acid A | Not specified in provided search results | Plakortis zyggompha | Differs in ethyl vs. methyl substitutions due to biosynthetic origins. flinders.edu.au |
Synthetic Analogues and Derivatives
The synthesis of analogues of this compound is a significant area of research, aimed at exploring the complex chemical space around the natural product and potentially developing more potent or selective compounds. Synthetic efforts have focused on mimicking the proposed biosynthetic pathway, particularly the intramolecular Diels-Alder reaction thought to form the core bicyclic structure. researchgate.netlookchem.com
Researchers have successfully synthesized precursors to the spiculoic acids to study the thermally induced intramolecular Diels-Alder reactions. researchgate.net These studies provide insight into the stereochemical outcomes of the cyclization and are crucial for the total synthesis of the natural products and their analogues. The synthesis of a highly functionalized hydrindane core, which possesses many of the stereochemical features of the natural product, has been reported as a key step towards the total synthesis of the spiculoic acids. lookchem.com
Comparative Biological Activity of Analogues
The evaluation of the biological activity of this compound analogues has revealed important insights into the structural requirements for cytotoxicity.
Spiculoic acid A has demonstrated in vitro cytotoxicity against human breast cancer (MCF-7) cells. acs.orgresearchgate.net
Spiculoic acid B , despite its structural similarity, was found to be inactive in the same assays. acs.org This suggests that the oxidation state at the C-7 and C-8 positions is critical for its cytotoxic activity.
This compound and nor-spiculoic acid A have shown weak cytotoxicity against A549 (lung carcinoma) and HT29 (colon carcinoma) tumor cell lines. researchgate.net
The following table provides a comparative overview of the reported biological activities:
| Compound | Cell Line | Activity |
| Spiculoic Acid A | Human breast cancer (MCF-7) | Cytotoxic. acs.orgresearchgate.net |
| Spiculoic Acid B | Not specified | Inactive. acs.org |
| This compound | A549 (lung carcinoma), HT29 (colon carcinoma) | Weakly cytotoxic. researchgate.net |
| Nor-Spiculoic Acid A | A549 (lung carcinoma), HT29 (colon carcinoma) | Weakly cytotoxic. researchgate.net |
Impact of Structural Modifications on Bioactivity and Selectivity
The study of naturally occurring and synthetic analogues highlights how subtle structural modifications can significantly impact biological activity.
The difference in cytotoxicity between spiculoic acid A and the inactive spiculoic acid B underscores the importance of the bicyclic core's substitution pattern. The presence of the ketone at C-7 in spiculoic acid A appears to be a key feature for its biological effect.
Furthermore, the synthesis of various precursors and model systems for the intramolecular Diels-Alder reaction has shown that the stereochemistry of the linear precursor significantly influences the stereochemical outcome of the cyclized product. researchgate.net For example, the configuration at the C5 position in the linear precursor was found to be a dominant factor in the stereoselectivity of the cycloaddition reaction. researchgate.net This level of stereochemical control is crucial, as the precise three-dimensional arrangement of the functional groups in the final molecule is often a determinant of its interaction with biological targets.
Advanced Analytical Methodologies in Isospiculoic Acid a Research
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatography is fundamental to the study of isospiculoic acid A, enabling its isolation from crude natural product extracts and the quantification of its presence.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acidic compounds like this compound. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. For acidic analytes, ion-pair reagents can be added to the mobile phase to form neutral ion pairs, enhancing retention on the stationary phase. tcichemicals.com The choice of column, mobile phase composition, and detector are critical for achieving optimal separation and sensitivity. For instance, C18 columns are commonly employed for the separation of organic acids. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, with the pH adjusted to control the ionization state of the acidic analyte. tcichemicals.comresearchgate.net
Hyphenated Techniques (e.g., LC-MS for detection and characterization in extracts)
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both the separation and identification of compounds in complex mixtures. nih.gov This hyphenated technique combines the high separation efficiency of HPLC with the high sensitivity and structural information provided by MS. nih.govjfda-online.com For the analysis of this compound in extracts, LC-MS allows for the detection of the compound and can provide its molecular weight. Further fragmentation in tandem mass spectrometry (MS/MS) can yield structural information, aiding in its identification. researchgate.netresearchgate.net The use of electrospray ionization (ESI) is common for the analysis of polar, acidic compounds like this compound. nih.govresearchgate.net
A typical LC-MS method for a related acidic compound, isopimaric acid, utilized an Agilent HC-C18 column with an isocratic mobile phase of methanol and 0.5% formic acid in water (91:9, v/v). nih.gov Detection was achieved using an ESI source, monitoring the deprotonated molecule [M-H]⁻. nih.gov Such methods demonstrate high sensitivity and reliability for quantifying acidic compounds in biological samples. nih.gov
| Parameter | Value | Reference |
| Column | Agilent HC-C18 (250 mm × 4.6 mm, 5 μm) | nih.gov |
| Mobile Phase | Methanol: 0.5% Formic Acid in Water (91:9, v/v) | nih.gov |
| Flow Rate | 1 mL/min | nih.gov |
| Column Temperature | 30°C | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.gov |
| Monitored Ion | m/z 301.2 [M-H]⁻ (for Isopimaric Acid) | nih.gov |
Spectroscopic Methods for Absolute Configuration Assignment and Stereochemical Analysis
Determining the precise three-dimensional structure of this compound, including the relative and absolute stereochemistry of its chiral centers, relies on a combination of advanced spectroscopic methods.
Advanced NMR Spectroscopy (e.g., 2D NMR for relative stereochemistry)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon skeleton and the relative stereochemistry of organic molecules. While one-dimensional (1D) NMR provides initial structural information, two-dimensional (2D) NMR techniques are essential for complex structures like this compound. jmcs.org.mxuniversiteitleiden.nl
2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), reveal correlations between different nuclei, helping to piece together the molecular structure. jmcs.org.mxlibretexts.org COSY experiments identify protons that are coupled to each other, typically through two or three bonds, which helps to establish the connectivity of proton networks. libretexts.orgresearchgate.net HSQC correlates protons with the carbons to which they are directly attached. jmcs.org.mx For determining relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. jmcs.org.mxwordpress.com NOESY detects through-space interactions between protons that are in close proximity, providing crucial information about their spatial relationships and thus the molecule's relative configuration. wordpress.com The analysis of coupling constants (J-values) can also provide stereochemical insights, as their magnitude often depends on the dihedral angle between coupled protons. nmrwiki.org
| 2D NMR Technique | Information Provided | Application in this compound Analysis |
| COSY (Correlation Spectroscopy) | Shows correlations between J-coupled protons. | Establishes proton-proton connectivity within the molecule. libretexts.orgresearchgate.net |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons to their directly attached carbons. | Assigns protons to their corresponding carbons in the carbon skeleton. jmcs.org.mx |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two or three bonds. | Helps to piece together the carbon framework and connect different spin systems. jmcs.org.mx |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects through-space proximity of protons. | Determines the relative stereochemistry by identifying protons that are close in space. wordpress.com |
Chiral Analysis Techniques (e.g., ECD, X-ray crystallography for absolute configuration)
While NMR can determine the relative stereochemistry, establishing the absolute configuration requires chiral-specific methods. Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. jasco-global.com The resulting ECD spectrum is highly sensitive to the absolute configuration. By comparing the experimentally measured ECD spectrum of this compound with theoretical spectra calculated for its possible enantiomers, the absolute configuration can be determined. jasco-global.com
X-ray crystallography provides the most definitive determination of absolute configuration. This technique involves crystallizing the compound and analyzing the diffraction pattern of X-rays passing through the crystal. The resulting electron density map reveals the precise three-dimensional arrangement of atoms in the molecule, unambiguously establishing its absolute stereochemistry. However, this method is contingent on the ability to grow high-quality single crystals of the compound or a suitable derivative. nih.gov
Methodologies for Tracking Biosynthetic Intermediates
Understanding the biosynthesis of this compound involves identifying and tracking its precursor molecules. The study of polypropionate-derived polyols, which share structural motifs with this compound, offers insights into relevant analytical methodologies. In these studies, 13C NMR spectroscopy has been a key tool. univ-lemans.fr The chemical shifts of the acetonide carbons in 1,3-diol derivatives are diagnostic of the relative stereochemistry (syn or anti). nmrwiki.orguniv-lemans.fr This correlation can be extended to more complex, substituted polyols, suggesting that similar NMR-based strategies could be employed to analyze the stereochemistry of biosynthetic intermediates of this compound. By comparing the 13C NMR data of potential intermediates with established correlations, researchers can infer their stereochemical relationships, providing clues to the biosynthetic pathway. univ-lemans.fr
Future Research Directions and Potential Scientific Impact
Elucidation of Undiscovered Biosynthetic Pathway Steps and Enzymes
The complete biosynthetic pathway of isospiculoic acid A remains largely uncharacterized. A significant future research direction involves the detailed mapping of its formation within the source organism. This endeavor would require a combination of genomic, transcriptomic, and metabolomic approaches. The identification of the biosynthetic gene cluster responsible for its production is a primary goal. Subsequent research would focus on heterologous expression of these genes and in vitro reconstitution of the enzymatic reactions to confirm the function of each enzyme. nih.gov
Key research objectives would include:
Identifying Precursor Molecules: Determining the primary metabolic building blocks, such as fatty acids or polyketide intermediates, that initiate the pathway.
Characterizing Key Enzymes: Isolating and characterizing the specific enzymes (e.g., polyketide synthases, desaturases, cyclases) that catalyze the key steps in the formation of the this compound scaffold. Similar to the biosynthesis of other complex natural products, this may involve enzymes that perform condensation, acetylation, and dehydration reactions. nih.gov
Understanding Regulatory Mechanisms: Investigating how the producing organism regulates the expression of these biosynthetic genes in response to environmental or developmental cues.
| Potential Enzyme Class | Hypothesized Function in this compound Biosynthesis | Investigative Approach |
|---|---|---|
| Polyketide Synthase (PKS) | Assembly of the core carbon backbone from simple acyl-CoA precursors. | Genome mining for PKS gene clusters; gene knockout experiments. |
| Cytochrome P450 Monooxygenase | Hydroxylation or epoxidation reactions to introduce oxygen functionalities. | In vitro assays with recombinant enzymes and pathway intermediates. |
| Desaturase | Introduction of double bonds at specific positions in the fatty acid-like chain. | Sequence homology analysis; characterization of expressed enzymes. |
| Cyclase/Thioesterase | Catalyzing ring formation and release of the final product from the enzyme complex. | Structural biology of the terminal enzyme domain; kinetic analysis. |
Development of More Efficient and Stereoselective Synthetic Routes
To facilitate deeper biological investigation and potential therapeutic development, the availability of this compound in larger quantities is essential. Chemical synthesis provides a reliable alternative to isolation from natural sources. Future work should focus on developing more efficient and stereoselective total synthetic routes. The development of efficient strategies for synthesizing complex organic molecules is a fundamental aspect of natural product chemistry. escholarship.org
Priorities in this area include:
Maximizing Stereocontrol: Developing reactions that precisely control the stereochemistry at each chiral center, which is crucial for biological activity.
Scalability: Ensuring the developed synthetic route can be scaled up to produce gram-quantities of the compound for extensive preclinical testing.
Identification of Novel Biological Targets and Precise Mechanistic Pathways
While preliminary studies may indicate biological activity, the specific molecular targets of this compound are unknown. A critical area of future research is the identification of its direct binding partners (e.g., proteins, enzymes, receptors) to understand its mechanism of action. Therapies targeting the biosynthesis and signaling of bioactive lipids are considered feasible for treating various human diseases. nih.gov
Methodologies for target identification could include:
Affinity-Based Proteomics: Synthesizing a chemical probe version of this compound to capture its interacting proteins from cell lysates.
Genetic Screening: Using techniques like CRISPR-Cas9 screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound's effects.
Computational Modeling: Docking the structure of this compound into the binding sites of known protein targets to generate testable hypotheses.
Exploration of Additional Pre-clinical Biological Activities
The structural features of this compound suggest it may possess a range of biological activities beyond what has been initially reported. A broad-based screening approach is warranted to explore its full potential. Many natural products, such as ursolic acid, exhibit a wide array of biological functions, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. frontiersin.orgnih.gov A comprehensive preclinical evaluation of this compound should be undertaken.
| Potential Biological Activity | Example Preclinical Model System | Key Endpoint Measurement |
|---|---|---|
| Anti-inflammatory | LPS-stimulated macrophages; animal models of arthritis. | Measurement of inflammatory cytokines (e.g., TNF-α, IL-6). nih.gov |
| Anticancer | Panel of human cancer cell lines (e.g., breast, lung, colon). | IC50 determination; apoptosis assays (e.g., caspase activation). nih.gov |
| Antimicrobial | Pathogenic bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). | Minimum Inhibitory Concentration (MIC) determination. |
| Antiviral | Cell culture models of viral infection (e.g., influenza, herpes). | Viral plaque reduction assays. |
| Neuroprotective | Cellular models of oxidative stress or glutamate-induced toxicity. mdpi.com | Assessment of cell viability and apoptotic markers. |
Application in Chemical Probe Development for Biological Systems
Should this compound be found to interact with a specific protein or pathway with high affinity and selectivity, it could be developed into a chemical probe. Chemical probes are small molecules used to study the function of proteins and biological systems. researchgate.net To be effective, a probe derived from this compound would need to be modified, for instance, by attaching a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) or a reactive group. researchgate.netnih.gov This would allow researchers to visualize the location of its target within a cell or to isolate and identify the target protein, providing invaluable tools for basic biological research.
Contribution to Natural Product Drug Discovery and Development of Lead Compounds
Ultimately, the research into this compound could make a significant contribution to drug discovery. Natural products have historically been a rich source of new medicines. If this compound demonstrates potent and selective activity against a therapeutically relevant target with a novel mechanism of action, it could serve as a "lead compound." This lead compound would then be the starting point for a medicinal chemistry program aimed at optimizing its properties—such as potency, selectivity, and metabolic stability—to generate a clinical drug candidate.
Q & A
Q. How can researchers reliably identify and characterize isospiculoic acid A in natural extracts?
Methodological Answer: Identification requires a combination of chromatographic separation (e.g., HPLC or TLC) and spectroscopic techniques (NMR, MS). For example, compare retention times and spectral data with authenticated standards. Purity validation should include ≥95% purity via HPLC-UV/Vis and confirmation of molecular weight via high-resolution mass spectrometry (HRMS). For structural elucidation, 2D-NMR (e.g., COSY, HSQC) is critical to resolve stereochemistry .
Q. What experimental approaches are recommended for optimizing the synthesis of this compound?
Methodological Answer: Use a stepwise approach:
- Route Design : Start with retrosynthetic analysis to identify feasible precursors.
- Condition Screening : Test solvent systems (e.g., DMF, THF), catalysts (e.g., palladium for cross-coupling), and temperatures.
- Yield Improvement : Employ design of experiments (DoE) to optimize variables like pH and reaction time.
- Characterization : Validate each intermediate via FTIR and H-NMR. Final product purity must meet ICH guidelines for pharmaceutical research .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition using fluorometric kits) and cell-based models (e.g., cytotoxicity via MTT assay). Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-treated cells). Replicate experiments in triplicate, and use ANOVA with post-hoc tests for statistical significance (p < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
- Data Audit : Compare experimental conditions (e.g., cell lines, assay protocols, compound concentrations).
- Reproducibility Tests : Replicate key studies under standardized conditions.
- Meta-Analysis : Use PRISMA guidelines to systematically review literature, focusing on effect sizes and heterogeneity (I² statistic).
- Mechanistic Clarification : Employ -omics approaches (e.g., transcriptomics) to identify off-target effects or pathway crosstalk .
Q. What strategies ensure robust pharmacokinetic profiling of this compound in preclinical models?
Methodological Answer:
- ADME Studies : Use LC-MS/MS to quantify plasma/tissue concentrations over time. Calculate parameters like , , and AUC.
- Species-Specific Differences : Compare metabolism in murine vs. human hepatocytes.
- Toxicokinetics : Monitor organ toxicity via histopathology and serum biomarkers (e.g., ALT/AST). Adhere to OECD guidelines for in vivo protocols .
Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Validate with mutagenesis studies.
- MD Simulations : Run 100-ns simulations in GROMACS to assess protein-ligand stability.
- QSAR Analysis : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to bioactivity .
Q. What methodologies validate the ecological relevance of this compound in its natural source organisms?
Methodological Answer:
- Ecological Transcriptomics : Sequence RNA from source organisms under stress (e.g., pathogen exposure) to correlate this compound biosynthesis gene expression with ecological triggers.
- Metabolomic Profiling : Use GC-MS or LC-MS to map secondary metabolite networks.
- Field Studies : Quantify compound abundance across seasons and habitats via UPLC-UV .
Data Presentation and Reproducibility
Q. How should researchers present analytical data for this compound to meet journal standards?
Methodological Answer:
- Tables : Include retention times, spectral peaks (NMR: δ in ppm; MS: m/z), and bioactivity IC₅₀ values. Use Roman numerals for table labels (e.g., Table I) .
- Figures : Provide high-resolution chromatograms and dose-response curves. Label axes clearly (e.g., “Concentration (μM)” vs. “% Inhibition”).
- Supplementary Data : Deposit raw NMR spectra, crystal structure CIF files, and assay protocols in repositories like Zenodo .
Q. What steps ensure experimental reproducibility in this compound research?
Methodological Answer:
- Detailed Protocols : Specify equipment models (e.g., Bruker Avance III HD 600 MHz NMR), software versions (e.g., MestReNova v14), and reagent sources.
- Open Data : Share compound characterization data via public databases (e.g., PubChem).
- Collaborative Validation : Partner with independent labs to verify key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
